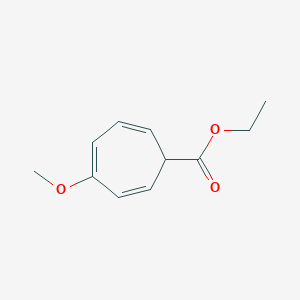
4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol is a heterocyclic compound with the molecular formula C₁₀H₁₂N₂OS. It belongs to the class of benzothiadiazepines, which are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol typically involves the reaction of 2-sulfanylbenzohydrazide with 1,4-dithiane-2,5-diol. This reaction is carried out in methanol in the presence of a catalytic amount of sodium hydroxide at 25°C, leading to the formation of the desired compound in a yield of 55% .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzothiadiazepines .
Applications De Recherche Scientifique
4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and other diseases.
Industry: The compound is used in the development of new materials with specific chemical and physical properties
Mécanisme D'action
The mechanism of action of 4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of neurotransmitter systems .
Comparaison Avec Des Composés Similaires
- 1,2,5-Benzothiadiazepin-3-ol
- 2,3-Dihydro-1,4-benzoxathiine
- 1,3,4-Benzothiadiazepine derivatives
Comparison: 4-Ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzothiadiazepines, it exhibits different reactivity and potential therapeutic applications, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
921617-15-4 |
|---|---|
Formule moléculaire |
C10H12N2OS |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
4-ethyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol |
InChI |
InChI=1S/C10H12N2OS/c1-2-7-10(13)12-14-9-6-4-3-5-8(9)11-7/h3-6,10,12-13H,2H2,1H3 |
Clé InChI |
CKXJNOGSQDLISM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=CC=CC=C2SNC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane](/img/structure/B14186986.png)



![N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine](/img/structure/B14187016.png)
![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)


silane](/img/structure/B14187046.png)
![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)
![2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14187061.png)

